molecular formula C9H7N3OS B1415394 6-pyridin-2-yl-2-thioxo-2,3-dihydropyrimidin-4(1{H})-one CAS No. 64670-16-2

6-pyridin-2-yl-2-thioxo-2,3-dihydropyrimidin-4(1{H})-one

Cat. No.: B1415394
CAS No.: 64670-16-2
M. Wt: 205.24 g/mol
InChI Key: PWEALKNKEMNPTI-UHFFFAOYSA-N
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Description

6-pyridin-2-yl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one is a heterocyclic compound that features a pyridine ring fused to a thioxo-dihydropyrimidinone structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-pyridin-2-yl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one typically involves the reaction of pyridine-2-carbaldehyde with thiourea and a β-keto ester under acidic or basic conditions. The reaction proceeds through a cyclization mechanism, forming the desired heterocyclic structure. The reaction conditions often include heating the mixture to reflux in a suitable solvent such as ethanol or acetic acid .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

6-pyridin-2-yl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one can undergo various chemical reactions, including:

    Oxidation: The thioxo group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to the corresponding dihydropyrimidine using reducing agents like sodium borohydride.

    Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nitric acid, halogens (chlorine, bromine).

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Dihydropyrimidines.

    Substitution: Nitrated or halogenated derivatives.

Scientific Research Applications

6-pyridin-2-yl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly in the context of antimicrobial and anticancer research.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antiviral activities.

    Industry: Utilized in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 6-pyridin-2-yl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. The exact pathways involved depend on the specific biological context and target.

Comparison with Similar Compounds

Similar Compounds

    2-thioxo-2,3-dihydropyrimidin-4(1H)-one: Lacks the pyridine ring, making it less versatile in terms of chemical reactivity and applications.

    6-phenyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one: Features a phenyl group instead of a pyridine ring, which alters its electronic properties and reactivity.

Uniqueness

6-pyridin-2-yl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one is unique due to the presence of the pyridine ring, which enhances its chemical reactivity and potential for forming diverse derivatives. This structural feature also contributes to its broad range of applications in various scientific fields.

Properties

IUPAC Name

6-pyridin-2-yl-2-sulfanylidene-1H-pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7N3OS/c13-8-5-7(11-9(14)12-8)6-3-1-2-4-10-6/h1-5H,(H2,11,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWEALKNKEMNPTI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=CC(=O)NC(=S)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401204273
Record name 2,3-Dihydro-6-(2-pyridinyl)-2-thioxo-4(1H)-pyrimidinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401204273
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64670-16-2
Record name 2,3-Dihydro-6-(2-pyridinyl)-2-thioxo-4(1H)-pyrimidinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=64670-16-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,3-Dihydro-6-(2-pyridinyl)-2-thioxo-4(1H)-pyrimidinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401204273
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-pyridin-2-yl-2-thioxo-2,3-dihydropyrimidin-4(1{H})-one
Reactant of Route 2
6-pyridin-2-yl-2-thioxo-2,3-dihydropyrimidin-4(1{H})-one
Reactant of Route 3
6-pyridin-2-yl-2-thioxo-2,3-dihydropyrimidin-4(1{H})-one
Reactant of Route 4
6-pyridin-2-yl-2-thioxo-2,3-dihydropyrimidin-4(1{H})-one
Reactant of Route 5
6-pyridin-2-yl-2-thioxo-2,3-dihydropyrimidin-4(1{H})-one
Reactant of Route 6
6-pyridin-2-yl-2-thioxo-2,3-dihydropyrimidin-4(1{H})-one

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